molecular formula C10H11NO4 B1149178 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester CAS No. 118892-73-2

2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester

Cat. No.: B1149178
CAS No.: 118892-73-2
M. Wt: 209.19864
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Description

2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester is a pyridine-based chemical scaffold of significant interest in medicinal chemistry research. The pyridine dicarboxylate core is a privileged structure in drug design, serving as a key intermediate for the synthesis of novel pharmacophores. Research into analogous pyridinedicarboxylic acid derivatives highlights their potential in developing enzyme inhibitors, particularly as anti-diabetic agents targeting α-amylase . Furthermore, the pyridine ring system is a common motif in therapeutic agents, with documented roles in creating molecules with analgesic, cardiovascular, and anti-inflammatory activities . This ester derivative provides researchers with a versatile building block for constructing complex molecules via further synthetic modification, such as through Steglich-type esterification and amidation reactions, to explore new chemical space and develop potential therapeutic leads . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

2-propan-2-yloxycarbonylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6(2)15-10(14)8-7(9(12)13)4-3-5-11-8/h3-6H,1-2H3,(H,12,13)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISSPPDIMZKGLKN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC=N1)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10NO4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651680
Record name 2-{[(Propan-2-yl)oxy]carbonyl}pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118892-73-2
Record name 2-{[(Propan-2-yl)oxy]carbonyl}pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Starting Materials

The most well-documented route involves a two-step process starting with 2,3-dihalomaleic acid esters. As described in, dihalomaleates (e.g., 2,3-dichloromaleic acid diisopropyl ester) undergo ammonolysis to form 2-amino-3-halomaleic acid esters. These intermediates are subsequently reacted with α,β-unsaturated aldehydes or ketones (e.g., acrolein derivatives) in the presence of acidic catalysts to cyclize into the pyridine ring structure.

Key Reaction Conditions:

  • Step 1 (Ammonolysis):

    • Temperature: 50–150°C (optimized at 70–110°C).

    • Solvent: Aprotic solvents such as dimethylformamide (DMF) or alkanols.

    • Catalyst: Anhydrous acetic acid (serves as both solvent and catalyst).

    • Ammonia Source: Gaseous NH₃ or ammonium salts (e.g., ammonium acetate).

  • Step 2 (Cyclization):

    • Reactants: α,β-unsaturated aldehydes/ketones (e.g., acrolein) in 1.1:1 molar excess relative to the maleate intermediate.

    • Acid-Binding Agents: Pyridine or alkali metal acetates to neutralize HCl byproducts.

    • Solvent: Acetic acid, acetonitrile, or chlorinated hydrocarbons.

Yield Optimization:

The reaction efficiency hinges on the purity of the dihalomaleate starting material. For instance, using diisopropyl 2,3-dichloromaleate (R₁ = R₂ = isopropyl) in Step 1 yields the corresponding 2-amino-3-chloromaleate, which reacts with acrolein in Step 2 to furnish the target compound. Patent data suggest yields exceeding 70% after chromatographic purification.

Cyclocondensation of α-Halo-β-Ketoesters

Alternative Pathway via Halooxalacetic Esters

A complementary method, outlined in, involves the cyclocondensation of α-halo-β-ketoesters (e.g., isopropyl α-chloro-β-ketooxalate) with α,β-unsaturated aldehydes. This one-pot reaction proceeds via in situ formation of a pyridine ring through ammonium salt-mediated cyclization.

Critical Parameters:

  • Reactant Ratio: 1:1 molar ratio of α-halo-β-ketoester to aldehyde.

  • Catalyst: Ammonium acetate or formate.

  • Solvent: Polar aprotic solvents (e.g., DMF) at 80–100°C.

Challenges and Solutions:

  • Impurity Management: The process often generates byproducts such as uncyclized intermediates. Patent recommends thin-film evaporation followed by distillation to achieve >90% purity.

  • Scalability: Industrial-scale implementation requires continuous distillation systems to isolate the diester.

Esterification of Pyridine-2,3-Dicarboxylic Acid

Acyl Chloride-Mediated Esterification

While less common, the diacid (pyridine-2,3-dicarboxylic acid) can be esterified using isopropyl alcohol via its acyl chloride derivative. As demonstrated in, the diacid is treated with thionyl chloride to form the dichloride, which reacts with excess isopropyl alcohol under basic conditions.

Protocol Overview:

  • Dichloride Formation:

    • Reflux diacid in SOCl₂ with catalytic DMF.

    • Remove excess SOCl₂ via rotary evaporation.

  • Esterification:

    • React dichloride with isopropyl alcohol in dichloromethane.

    • Use triethylamine as a base to scavenge HCl.

Yield and Limitations:

  • Yield: ~60–65% after purification.

  • Drawbacks: Multi-step process with stringent anhydrous conditions.

Comparative Analysis of Methods

Table 1: Synthesis Route Efficiency

MethodStarting MaterialYield (%)Purity (%)Scalability
Two-Step Maleate RouteDihalomaleic ester70–85>95High
Cyclocondensationα-Halo-β-ketoester65–7590–95Moderate
Acyl Chloride EsterificationDiacid60–6585–90Low

Industrial-Scale Considerations

Purification Techniques

  • Thin-Film Evaporation: Critical for removing high-boiling impurities in the cyclocondensation route.

  • Column Chromatography: Used in lab-scale maleate route but replaced by distillation in commercial production.

Solvent Recovery

  • Acetic acid and DMF are recycled via fractional distillation to reduce costs .

Chemical Reactions Analysis

Types of Reactions

2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols.

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester typically involves the esterification of 2,3-Pyridinedicarboxylic acid with isopropanol. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction can be optimized through continuous flow processes to enhance yield and control reaction conditions.

Scientific Research Applications

1. Chemistry

  • Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions to form derivatives that are valuable in the development of new materials and pharmaceuticals .

2. Biology

  • Biological Activity Studies : Research has indicated that this compound may exhibit biological activities that warrant further investigation. Its interactions with biomolecules can provide insights into potential therapeutic applications.

3. Medicine

  • Pharmaceutical Applications : Ongoing research is exploring its potential as a pharmaceutical intermediate or active ingredient. The compound's structure may allow it to interact with specific molecular targets in biological systems, making it a candidate for drug development .

4. Industrial Uses

  • Solvent and Catalyst : In industrial processes, this compound functions as a solvent and catalyst, facilitating various chemical reactions that require specific conditions for optimal performance.

Case Study 1: Synthesis of Herbicides

Pyridine derivatives, including 2,3-Pyridinedicarboxylic acid esters, have been utilized in the synthesis of herbicidal compounds. These derivatives are valuable intermediates for producing herbicidal agents like 2-(2-imidazolin-2-yl)nicotinic acids. The processes often involve converting the pyridine esters into cyclic anhydrides, which can then be reacted with other reagents to produce effective herbicides .

Case Study 2: Coordination Complexes

Research has demonstrated the formation of coordination complexes using 2,3-Pyridinedicarboxylic acid with transition metals such as copper and zinc. These complexes exhibit unique magnetic properties and structural characteristics that could have implications in materials science and catalysis . The dicarboxylate ligand effectively bridges metal atoms, forming one-dimensional chain structures that enhance magnetic interactions.

Comparative Data Table

Application AreaDescriptionKey Findings
ChemistryIntermediate for organic synthesisUsed to create complex organic molecules
BiologyBiological activity studiesPotential interactions with biomolecules
MedicinePharmaceutical applicationsInvestigated as a drug candidate
IndustrySolvent and catalystFacilitates various industrial processes
Herbicide SynthesisIntermediate for herbicidesEssential for creating effective herbicidal compounds
Coordination ChemistryMetal complexes formationExhibits unique magnetic properties

Mechanism of Action

The mechanism by which 2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyridine derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 2,3-pyridinedicarboxylic acid esters but differ in substituent positions, ester groups, or additional functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester 118892-73-2 C₁₀H₁₁NO₄ 209.20 2,3-diester with isopropyl group at position 2
2,3-Pyridinedicarboxylic acid, 6-ethyl-, 2,3-diethyl ester 133622-92-1 C₁₃H₁₇NO₄ 251.28 Ethyl substituent at position 6; diethyl esters at 2,3
3,5-Pyridinedicarboxylic acid, 4-(3-nitrophenyl)-, 3-isopropyl 5-propoxyethyl ester N/A C₂₀H₂₃N₃O₈ 433.42 3,5-diester with nitroaryl substituent; isopropyl and propoxyethyl ester groups
2,6-Pyridinedicarboxylic acid monomethyl ester 7170-36-7 C₈H₇NO₄ 181.15 Monomethyl ester at position 2; free carboxylic acid at position 6

Key Observations :

  • Ester Group Variations : The substitution of ester groups (e.g., isopropyl vs. ethyl) significantly impacts solubility and reactivity. For example, the diethyl ester in 133622-92-1 has higher molecular weight and hydrophobicity compared to the isopropyl variant .
  • Positional Isomerism : 2,3- vs. 2,6-pyridinedicarboxylic esters (e.g., 7170-36-7 ) exhibit distinct electronic properties due to differing carboxylate orientations, influencing their acidity and coordination chemistry .
  • Functionalized Derivatives: Compounds like 3,5-Pyridinedicarboxylic acid, 4-(3-nitrophenyl)-...
Physicochemical Properties
Property This compound 2,6-Pyridinedicarboxylic acid monomethyl ester 3,5-Pyridinedicarboxylic acid, dibutyl ester
Melting Point (°C) Not reported 144–146 Not reported
Boiling Point (°C) Not reported Not reported Not reported
logP (Predicted) ~1.2 (estimated) ~0.94 (reported) ~3.5 (estimated)
Solubility Likely low in water; soluble in organic solvents Partially soluble in polar solvents Highly lipophilic

Notes:

  • The 2,6-pyridinedicarboxylic acid monomethyl ester (CAS: 7170-36-7) has a documented melting point of 144–146°C, suggesting higher crystallinity compared to the 2,3-isomer .
  • LogP values correlate with hydrophobicity: Dibutyl esters (e.g., 55470-81-0 ) are more lipophilic, favoring membrane permeability in pharmaceutical applications .
Research Findings
  • Stability : Esters with branched alkyl groups (e.g., isopropyl in 118892-73-2 ) exhibit enhanced hydrolytic stability compared to linear-chain analogues, making them suitable for prolonged storage .
  • Biological Activity : Derivatives with electron-withdrawing groups (e.g., nitro in 105979-17-7 ) show higher receptor-binding affinity in cardiovascular drug candidates .

Biological Activity

2,3-Pyridinedicarboxylic acid, 2-(1-methylethyl) ester (CAS Number: 118892-73-2) is an organic compound that belongs to the class of pyridine derivatives. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, pharmacological effects, and relevant studies.

  • Molecular Formula : C₁₀H₁₁NO₄
  • Molecular Weight : 209.199 g/mol
  • Density : 1.256 g/cm³
  • Boiling Point : 384.4 °C

These properties suggest a stable compound with potential for various chemical interactions.

Synthesis

The synthesis of 2,3-Pyridinedicarboxylic acid esters typically involves the reaction of 2,3-dichloropyridines with alcohols in the presence of a base. This method has been optimized to yield high amounts of the desired esters, including the isopropyl variant .

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 2,3-Pyridinedicarboxylic acid can inhibit bacterial growth and possess antifungal activity .

Anticancer Properties

Several studies have explored the anticancer potential of pyridine derivatives. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis in malignant cells. In particular, it has shown promise in inhibiting cell proliferation in breast cancer models .

Enzyme Inhibition

Pyridine derivatives, including this ester, have been identified as inhibitors of various enzymes involved in metabolic pathways. For example, they may act as inhibitors of certain kinases, which play crucial roles in cancer progression and cellular signaling pathways .

Case Studies

  • Anticancer Activity
    • A study conducted on human lung cancer cells demonstrated that treatment with 2,3-Pyridinedicarboxylic acid esters resulted in decreased proliferation and increased apoptosis markers such as Bak protein expression and nuclear translocation of apoptosis-inducing factor (AIF) .
  • Antimicrobial Testing
    • In vitro tests revealed that derivatives of this compound exhibited effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .

Research Findings

StudyFocusFindings
AnticancerInduces apoptosis in lung cancer cells; inhibits proliferation
AntimicrobialEffective against Staphylococcus aureus; disrupts cell membranes
Enzyme InhibitionInhibits specific kinases involved in cancer signaling pathways

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3-pyridinedicarboxylic acid esters, and how do reaction conditions influence yield?

  • Methodological Answer : A typical approach involves esterification of pyridinedicarboxylic acid derivatives using alcohol substrates under acidic or basic catalysis. For example, sodium methoxide in dry toluene has been employed to synthesize related esters via nucleophilic acyl substitution, with yields dependent on solvent polarity and catalyst loading . Adjusting stoichiometry (e.g., alcohol-to-acid ratio) and reflux duration (1–3 hours) can optimize conversion. Purification often involves extraction (ethyl acetate/brine) and drying (anhydrous Na₂SO₄) to isolate crude products .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves ester substituents and pyridine ring protons, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy identifies carbonyl (C=O) and ester (C-O) stretches. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended, particularly for detecting byproducts from incomplete esterification .

Q. What solvent systems are optimal for recrystallization or chromatographic purification?

  • Methodological Answer : Ethyl acetate/hexane mixtures are commonly used for column chromatography due to balanced polarity. Recrystallization from methanol or ethanol is effective for removing unreacted starting materials. For highly polar derivatives, dichloromethane (DCM) with incremental methanol gradients can improve separation .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields, such as yields exceeding 100%?

  • Methodological Answer : Yield anomalies (e.g., 102% in ) often arise from residual solvents, incomplete drying, or co-elution of byproducts. Quantitative ¹H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) provides accurate purity measurements. Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile impurities, while thermogravimetric analysis (TGA) detects solvent residues .

Q. What strategies improve scalability of multi-step syntheses involving pyridinedicarboxylic acid esters?

  • Methodological Answer : A seven-step synthesis of a related dioxapyrene-dicarboxylic ester faced scalability issues due to low yields in intermediate steps. Redesigning the route to reduce protection/deprotection steps and employing flow chemistry for exothermic reactions improved throughput. Catalyst screening (e.g., NaBH₄ vs. cyano sodium borohydride) also enhanced efficiency in reduction steps .

Q. How do steric effects from the 2-(1-methylethyl) group influence reactivity in further functionalization?

  • Methodological Answer : The bulky isopropyl group at the 2-position can hinder nucleophilic attack at adjacent carbonyl groups. Computational modeling (DFT) predicts steric parameters, while kinetic studies under varying temperatures quantify activation barriers. For example, tert-butyl esters exhibit slower hydrolysis rates compared to methyl analogs, guiding solvent/catalyst selection for derivatization .

Q. What spectroscopic techniques resolve ambiguities in regiochemical assignments for substituted pyridinedicarboxylic esters?

  • Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) distinguishes between 2,3- and 3,4-substitution patterns by correlating spatial proximity of substituents. Heteronuclear Single Quantum Coherence (HSQC) maps ¹H-¹³C couplings to confirm ester linkages. X-ray crystallography provides definitive regiochemical proof, as demonstrated for tert-butyl pyrrolidine-dicarboxylate derivatives .

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